Journal Name:FlatChem
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Z-scheme ZnSnO3/Bi2WO6 with synergistic polarized electric field for efficient removal of diclofenac
FlatChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/aoc.7170
The built-in electric field induced by piezoelectric effect for suppressing the electron–hole recombination has gained substantial attention recently. In this study, a novel Z-scheme ZnSnO3/Bi2WO6 (ZSO/BWO) piezo-photocatalyst with synergistic polarized electric field was synthesized by a simple impregnation method. The optimized 1% ZSO/BWO shows high piezo-photodegradation efficiency (99.9%, 60 min) and mineralization (42%, 60 min) of diclofenac (DCF) under the synergistic action of ultrasound and light, far exceeding that under sole ultrasound or illumination. The remarkable enhanced piezo-photocatalytic activity of ZSO/BWO composite was attributed to the increased absorption, improved charge transfer, Z-scheme heterojunction, and tight surface contact between ZSO and BWO. Moreover, the Z-scheme mechanism of ZSO/BWO composites is studied in depth and confirmed by the free radical capture experiment and electron spin resonance technology. In addition, the corresponding intermediates of DCF degradation and the possible degradation pathways that were proposed on ZSO/BWO composites were analyzed by liquid chromatography–mass spectrometry and DFT. This work offers an efficient approach for constructing and preparing the highly efficient piezo-photocatalysts for converting solar and mechanical vibration energies.
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Double advantages of 2D coordination polymer of coumarinyl-pyridyl Schiff base decorated Zn(II): The fabrication of Schottky device and Anti-carcinogenic activity
FlatChem ( IF 0 ) Pub Date: 2023-06-17 , DOI: 10.1002/aoc.7160
A 2D coordination polymer, [Zn2(BDC)4(QPR)2(H2O)]n (Zn(II)-CP) (BDC2− = 1,4-benzenedicarboxylato; QPR = 7-[(pyridin-4-ylmethylene)-amino]-chromen-2-one), is presumably the first reported on coumarinyl-pyridyl framework with terephthalato linker. The optical band gap, 2.91 eV, is obtained from the Tauc's plot that insists to fabricate an optically stimulated semiconducting device, and the electrical conductivity exhibited (Λ) is 8.07 × 10−3 S m−1 (dark) and 9.26 × 10−3 S m−1 (light). The cytotoxicity in the selected human cancer cell lines like HeLa, MDA-MB 231, and HepG2 cells in relative to the normal kidney epithelial (NKE) cell line has been examined, and its efficacy is observed highest in inhibiting proliferation of HeLa cells (IC50, 21.02) compared with other cancer cells (IC50: 42.22 [HepG2] and 46.37 [MDA-MB 231]). Further, the Zn(II)-CP possess intracellular reactive oxygen species (ROS) generation and caspase-3/7 activation leading to G2/M cell cycle arrest and apoptotic cell death in HeLa cell line. This novel coumarinyl-pyridyl ligand appended Zn(II)-CP has been employed for the fabrication of semiconducting device, which is quite impressive in view of existing energy crisis civilization; in addition, the compound has excellent bio-activity.
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New homo-bimetallic complexes of dihydrazone-oxime ligand incorporating isatinic moiety: Preparation, characterization, theoretical, microbicidal, and anticancer investigation
FlatChem ( IF 0 ) Pub Date: 2023-05-28 , DOI: 10.1002/aoc.7137
A new series of dihydrazone-oxime ligand's homo-bimetallic complexes of formulas [M2LCl5(H2O)3].nH2O (M=Fe3+, n=0; Ru3+, n=2), [M2L((O)CH3COO)3(H2O)5].nH2O (M=Co2+, Mn2+, Zn2+ or UO22+, n=4, 6, or 1) and [Cu2L(NO3)3(H2O)3] is designated from the reaction of 3-((3-(hydroxyimino)butan-2-ylidene)hydrazono)indolin-2-one (HL,1) with the salts of Fe3+, Ru3+, Co2+, Cu2+, Mn2+, Zn2+, and UO22+. The newly prepared compounds' structure was elucidated based on traditional techniques such as molar conductance, magnetic measurements, elemental, thermogravimetric (TGA) analyses, and mass spectrometry, as well as spectroscopic tools such as electronic absorption, infrared, nuclear magnetic resonance, mass, and electron spin resonance spectra. The values of complexes molar conductance in DMSO indicated that they were non-electrolytes. The elemental analysis, in conjunction with other data obtained, confirmed that the ligand performed as a uni-negative tetradentate chelator that bound two metal cations via the indoline carbonyl; deprotonated oximatic and azomethine groups adopt distorted octahedral or square pyramidal geometries. The chemical formula of these complexes was corroborated by TG analysis, which verified that the homo-bimetallic complexes were degraded in three or four decaying steps in temperature range 50–596°C ended with the formation of metallic oxide. The prepared compounds' structural characterization was verified by DFT calculations utilizing DFT-B3LYP technique with a basis set (6–311++G[d,p]). Theoretical calculations' results demonstrated that the homo-bimetallic complexes' reactivity is higher than un-complexed ligand's reactivity. The anticancer activity was determined versus three cell lines, namely, SKOV3, PC-3, and HeLa cell lines. The assignment data revealed that the Zn2+ complex has a stronger inhibitory effect against the three cell lines. Additionally, the synthesized substances' in vitro microbicidal activity was performed versus a variety of bacterial and fungal species.
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New mixed-ligand thioether-quinoline complexes of nickel(II), cobalt(II), and copper(II): Synthesis, structural elucidation, density functional theory, antimicrobial activity, and molecular docking exploration
FlatChem ( IF 0 ) Pub Date: 2023-05-10 , DOI: 10.1002/aoc.7134
The main purpose of the current work is the design and synthesis of new Co(II), Ni(II), and Cu(II) mixed-ligand complexes derived from simple and easily synthesized azo-ligand, [2-(phenylthio)phenyl]diazenyl}-2-naphthol (HTe), with 8-hydroxyquinoline (HQ) to improve and understanding their action as an antimicrobial candidate and their therapeutic efficiency with the aid of density functional theory (DFT) calculations and molecular docking studies, which considered a hot topic of research. To access this target, and to explore the effect of changing metal ion type, the new Co(II), Ni(II), and Cu(II) mixed-ligand complexes were firstly synthesized and characterized via elemental analysis, Fourier transform infrared (FT-IR), mass spectrometry, ultraviolet–visible spectroscopy, magnetic susceptibility, thermogravimetric analysis (TGA), and stoichiometry analysis molar ratio method. Upon further inspection, the octahedral structures of the isolated metal complexes were found. The compounds' molecular structures were optimized using the DFT technique, and the quantum chemical parameters were evaluated. To determine whether or not these compounds are effective in preventing the spread of harmful bacteria and fungi, two of the most common environmental pollutants in the Arab world, a disc diffusion test was conducted. The prepared complexes were much more efficient against bacteria than the pristine ligands. Molecular docking experiments helped researchers learn which medicines inhibited the 1fj4 protein. All other tested compounds were found to have lower binding affinities than CuTeQ. This suggests that these compounds have the potential as starting points for the production of new classes of antibiotics. Finally, a correlation of the in vitro activity with the DFT and molecular docking data has been done and discussed.
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Folic acid electrocatalytic oxidation on the carbon electrode surface modified with ferrocenyl grafted polymethylhydrosiloxane
FlatChem ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1002/aoc.7200
In this research, we synthesized ferrocenyl-grafted polymethylhydrosiloxane (PMHS) through a hydrosilylation reaction between 3-butenylferrocene and PMHS. The incorporation of the ferrocenyl derivative into the polymer backbone imparted electrochemical properties to the modified polymer. The modification of the polymer was confirmed by various techniques, including FT-IR, 1H NMR, and UV–Vis spectroscopy. To prepare the new ferrocenyl polymer, we utilized cross-linking agents, namely terephthaldehyde (TPA) and fresh egg white (FEW). The resulting polymer was drop-coated onto a glassy carbon electrode (GCE) surface (5 μL). Electrochemical impedance spectroscopy (EIS) analysis confirmed the successful immobilization of the polymer on the GCE surface. Under physiological pH conditions (pH = 7), the Fc/Fc + couple facilitated the oxidation of folic acid (FA) at a potential of 0.40 V vs. the Ag/AgCl reference electrode. The GC/PMHS-Fc/(TPA + FEW) electrode exhibited excellent stability, retaining 89% and 90% of its electrocatalytic activity after 500 cycles and 30 days of storage in a refrigerator, respectively. Thus, it shows promising potential for the determination of FA in biological fluids. The ferrocene-modified electroactive polymer demonstrated satisfactory linear ranges for FA determination (5–150 μM) and a low limit of detection (LOD = 36 nM). These results highlight the effectiveness of the new polymer in detecting FA in biological samples.
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Spectroscopic and electrochemical investigation of ternary Cu (II) complex interaction with calf thymus DNA
FlatChem ( IF 0 ) Pub Date: 2023-07-14 , DOI: 10.1002/aoc.7188
Aiming to design unique metallic drugs with significant therapeutic activity, in this work, mixed ligand Cu (II) complex involving 2,2′-bipyridine and phenylalanine [Cu (bpy) (phenala.)Cl].2H2O has been fabricated and characterized using IR spectroscopy. The interaction of Cu (II) complex with CT-DNA molecules was examined through UV–vis absorption titration plots, thermal denaturation experiments, viscosity measurements, and electrochemical studies. Cyclic voltammetry, electrochemical impedance spectroscopy, and chronoamperometry measurements have been exploited to elucidate their binding style. The negative potential shift in ΔE and E1/2 values as well as the increased current density of Cu (II)/Cu(I) redox couple suggested the promoted rate of electron transfer process in presence of CT-DNA molecules in the examined solution. Some kinetic parameters were also estimated such as the diffusion coefficient, the exchange current density, and Tafel slope values. Based on the results of these binding experiments, a groove and/or electrostatic interaction mode was expected. The antimicrobial activity of the studied Cu (II) complex was screened against a series of bacteria and fungi. An outstanding performance was shown when treating different Gram-positive and Gram-negative bacteria types. Moreover, an enhanced cytotoxicity behavior toward some human tumor cell lines, including MCF7, HEPG2, and HFB4, was detected with respective IC50 values of 43.02, 51.21, and >200 μM when incubated with Cu (II) complex for 72 h. These results suggest the application of [Cu (bpy) (phenala.)Cl].2H2O complex as a chemotherapeutic agent with a promising output in the drug discovery field.
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Complementarity and action mechanisms of Fe2+-activated persulfate and H2O2 system
FlatChem ( IF 0 ) Pub Date: 2023-05-26 , DOI: 10.1002/aoc.7143
The Fe2+-activated persulfate and H2O2 (Fe2+/persulfate/H2O2) system achieved 94% removal of four mixed sulfonamides with 300-s treatment and possessed excellent complementarity and stability over a wide pH (3–11) and temperature (5–65°C) range. The quenching and electron spin resonance spectroscopy results confirmed the coexistence of sulfate radicals and hydroxyl radicals in the coupled system, which were responsible for the elimination of sulfonamides under ambient conditions. The reaction rate constants of sulfate radicals and hydroxyl radicals at possible reactive sites distinguished the difference in removal ratios of four sulfonamides, according to experimental determination and density functional theory calculations. The removal ratio of sulfathiazole was higher than others because its calculated reaction rate constants of sulfate radicals and hydroxyl radicals were higher than those of sulfamerazine, sulfamethoxazole, and sulfamethazine. The finding provided a reference for investigating the removal mechanism of mixed organic pollutants in the presence of multiple free radicals.
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Magnetite dopamine-decorated copper (Fe3O4@PDA/CuCl2): A robust and reusable catalyst for promoting green synthesis of benzimidazoles and benzothiazoles
FlatChem ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1002/aoc.7197
A one-pot and efficient catalytic protocol has been developed to synthesize pharmaceutically critical 2-substituted benzimidazoles and benzothiazoles using magnetite dopamine-supported copper nanoparticles (Fe3O4@PDA/CuCl2) as a heterogeneous catalyst. This selective transformation proceeds via oxidative cross-coupling of readily available benzylic amines with o-phenylenediamine/2-aminothiophenol. This one-pot green method proceeds smoothly, under mild conditions, avoids the usage of toxic metals, tolerates a variety of functionalities, and is amenable to gram scale. Furthermore, this easy-to-prepare magnetic nanocatalyst can be separated by magnetic decantation after the reaction, thereby making it more sustainable.
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An expeditious synthesis and histo–toxicological study of 1,2,3-triazoles catalyzed by a novel Fe3O4@SiO2-Pr-Thiosemicarbazide-Cu(II) as a magnetically separable catalyst
FlatChem ( IF 0 ) Pub Date: 2023-06-29 , DOI: 10.1002/aoc.7181
A novel Fe3O4@SiO2-Pr-Thiosemicarbazide-Cu(II) as a magnetically separable catalyst was synthesized and further confirmed by FT-IR, TGA, XRD, FE-SEM, EDX, ICP-AES, TEM, VSM, and XPS analyses. The catalytic efficiency of Fe3O4@SiO2-Pr-Thiosemicarbazide-Cu(II) was examined in the one-pot environmentally friendly synthesis of 1,2,3-triazoles by reacting terminal alkynes, alkyl halides, and sodium azide in ethanol at 55°C. The results revealed Fe3O4@SiO2-Pr-Thiosemicarbazide-Cu(II) nano–sizedcatalyst is advantageous in terms of excellent activity, high stability, and easily recoverable in the synthesis of 1,2,3-triazoles. The mechanistic study of Fe3O4@SiO2-Pr-Thiosemicarbazide-Cu(II) catalyzed synthesis of 1,2,3-triazole is also supported by DFT calculations. The significant advantages of this catalytic system are mild reaction conditions, easy work-up procedure, magnetic separation, heterogeneity, an excellent yield of the product, and recyclability without a notable decrease of catalytic potency for six runs. Further, histotoxicological assessment of synthesized 1,2,3-triazoles was done on the Indian major carp Labeo rohita.
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Pyridine-derived Schiff base copper (II), zinc (II), and cadmium (II) complexes: Synthesis, structural properties, biological evaluation, and docking studies
FlatChem ( IF 0 ) Pub Date: 2023-06-28 , DOI: 10.1002/aoc.7163
Herein, Cu (II), Zn (II), and Cd (II) complexes, [DEP(M)X2], encompassing the pyridine-derived Schiff-base ligand DEP, where DEP is (E)-N,N-diethyl-2-([pyridine-2-ylmethylene]amino)ethane-1-amine, are synthesized. X-ray diffraction studies reveal distorted square pyramidal geometries for the Cd (II) and Cu (II) complexes, whereas the geometry of [DEP (Zn)Cl2] can best be described as trigonal bipyramidal. The antibacterial potential of DEP and its [DEP(M)X2] complexes were evaluated against four bacterial strains: Salmonella typhi, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa; five fungal strains: Candida glabrata, Candida albicans, Microsporum canis, Fusarium solani, and Aspergillus flavus; and Leishmania major protozoan. Complexes exhibited superior bactericidal, fungicidal, and leishmanicidal inhibition potential against all tested microbes compared with the free ligand. The preliminary cytotoxic activity of [DEP(M)X2] complexes on breast and colon carcinoma cells, that is, MCF-7cell line and HCT-116 cell line, respectively, revealed that studied complexes showed high cytotoxicity compared with ligand (DEP). Among the studied complexes, [DEP (Cd)Br2] exhibited an excellent inhibitory profile, as confirmed by the docking study. The molecular docking studies showed a good correlation between the biological activities of synthesized metal complexes and docking studies. We have confidence in the contribution of these complexes toward the design of new metal-derived candidates that can treat infectious diseases.
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